REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[Cl:12][C:13]1=[N:14][C:18](=[C:19]([Cl:20])[Cl:21])[N:17]=[C:15]1[Cl:16].[Cl:1][c:2]1[n:3][c:4]([C:8]([Cl:9])([Cl:10])[Cl:11])[nH:5][c:6]1[Cl:7].[ClH:22].[NH3:23]>>[Cl:1][c:2]1[n:3][c:4]([C:8]#[N:14])[nH:5][c:6]1[Cl:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC1=NC(=C(Cl)Cl)N=C1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(C(Cl)(Cl)Cl)[nH]c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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N#Cc1nc(Cl)c(Cl)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |